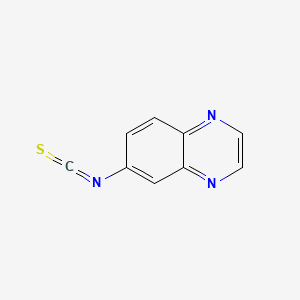

Quinoxaline, 6-isothiocyanato-

説明

Brimonidine Related Impurity 3 is a useful synthetic intermediate in the synthesis of Brimonidine.

生物活性

Quinoxaline, 6-isothiocyanato- is a compound belonging to the quinoxaline family, known for its diverse biological activities, particularly in cancer treatment and other therapeutic areas. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on various studies.

Overview of Quinoxaline Derivatives

Quinoxalines are recognized for their potential as anticancer agents due to their ability to inhibit various biological targets, including kinases and enzymes involved in cancer cell proliferation. The introduction of isothiocyanate groups has been shown to enhance their biological activity significantly.

Anticancer Activity

Recent research highlights the anticancer potential of quinoxaline derivatives. For instance, a study synthesized new quinoxaline derivatives and evaluated their cytotoxic effects against several human cancer cell lines, including HCT116 (colon carcinoma), HepG2 (liver carcinoma), and MCF-7 (breast adenocarcinoma). Notably, compound VIIIc exhibited significant cytotoxicity, inducing G2/M phase cell cycle arrest in HCT116 cells with an IC50 value of 7.8 µM .

Table 1: Cytotoxic Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| VIIIc | HCT116 | 7.8 | G2/M phase arrest |

| 26e | LO2 | 0.4 | ASK1 inhibition |

| Compound 5 | PARP-1 | 3.05 | PARP-1 inhibition |

The mechanisms through which quinoxaline derivatives exert their anticancer effects include:

- Cell Cycle Arrest : Compounds like VIIIc disrupt the normal cell cycle progression, leading to apoptosis in cancer cells.

- Enzyme Inhibition : Quinoxaline derivatives have been identified as inhibitors of key enzymes such as PARP-1 and ASK1, crucial in cancer cell survival and proliferation .

- Induction of Apoptosis : Several studies report that quinoxalines can trigger apoptotic pathways in cancer cells, contributing to their effectiveness as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of quinoxaline derivatives is essential for optimizing their therapeutic efficacy. Modifications at various positions on the quinoxaline ring can significantly influence biological activity.

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups enhances the activity against certain cancer cell lines by improving binding affinity to target enzymes .

- Substituent Variations : Different substituents at the terminal positions can lead to varied IC50 values against PARP-1, indicating a need for careful design in drug development .

Table 2: SAR Insights from Quinoxaline Derivatives

| Substituent | Effect on Activity |

|---|---|

| Chloro Group | Increased anticancer activity |

| Methyl Group | Decreased PARP-1 inhibition |

| Sulfonamide Moiety | Enhanced cytotoxicity |

Case Studies

Several case studies illustrate the effectiveness of quinoxaline derivatives:

- Study on Compound 26e : This compound was shown to inhibit ASK1 with an IC50 of 30.17 nM while maintaining a high survival rate (>80%) in normal liver cells, suggesting a favorable safety profile for potential therapeutic use .

- PARP-1 Inhibition Studies : Compounds derived from quinoxaline exhibited IC50 values ranging from 2.31 to 57.35 nM against PARP-1, demonstrating their potential as effective inhibitors comparable to standard drugs like Olaparib .

科学的研究の応用

Pharmacological Applications

1. Anticancer Activity

Quinoxaline derivatives, including quinoxaline, 6-isothiocyanato-, have shown promising anticancer properties. For instance, a study reported that certain quinoxaline derivatives exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range. The most active compounds demonstrated IC50 values of 1.9 µg/mL and 2.3 µg/mL against HCT-116 and MCF-7 cell lines, respectively, outperforming the reference drug doxorubicin .

2. Antimicrobial Properties

Quinoxaline compounds have been investigated for their antibacterial and antifungal effects. The structure-activity relationship studies indicate that modifications to the quinoxaline core can enhance its antimicrobial activity. Notably, quinoxaline derivatives have been incorporated into treatments for resistant bacterial strains and have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

3. Neuroprotective Effects

Recent research has explored the neuroprotective potential of isothiocyanate compounds derived from quinoxaline. These compounds are believed to modulate oxidative stress pathways in neuronal cells, providing a protective effect against neurodegenerative diseases . In particular, studies using IMR-32 neuroblastoma cells demonstrated that certain isothiocyanates could upregulate antioxidant gene expression, highlighting their potential in neuroprotection .

Synthesis of Quinoxaline Derivatives

The synthesis of quinoxaline derivatives often involves the reaction of 1,2-diamines with α-dicarbonyl compounds. Recent advancements have introduced novel synthetic routes that allow for the efficient production of biologically active quinoxalines. For example, researchers have successfully synthesized various substituted quinoxalines through thiation reactions, which could lead to more potent anticancer agents .

Case Studies

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated the anticancer efficacy of a series of quinoxaline derivatives against multiple human cancer cell lines. The results indicated that specific substitutions on the quinoxaline ring significantly enhanced cytotoxicity. Notably, compounds with electron-withdrawing groups showed higher activity compared to their electron-donating counterparts .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of quinoxaline derivatives against drug-resistant strains of bacteria. The findings revealed that certain modifications to the quinoxaline structure could improve inhibitory effects against both Gram-positive and Gram-negative bacteria. This underscores the potential for developing new antimicrobial agents based on quinoxaline scaffolds .

Summary Table of Applications

特性

IUPAC Name |

6-isothiocyanatoquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3S/c13-6-12-7-1-2-8-9(5-7)11-4-3-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORXSWKNPSHQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main research focus regarding 6-isothiocyanatoquinoxaline-2,3-dione based on the provided research paper?

A1: The provided research paper [] focuses on the synthesis of 6-isothiocyanatoquinoxaline-2,3-dione alongside other imidazo(4,5-g)quinoxaline derivatives as potential anthelmintic agents. The study aims to explore new chemical structures with potential activity against parasitic worms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。